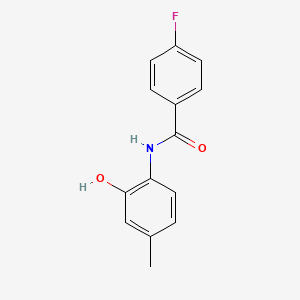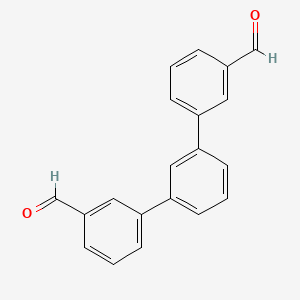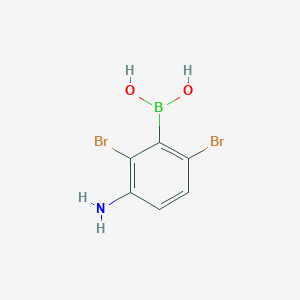
Lauroside D
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Lauroside D typically involves the extraction of the compound from the leaves of Laurus nobilis. The primary method used is hydrodistillation, where powdered dried leaves are subjected to distillation to separate the essential oils, which contain this compound . Other techniques, such as solvent extraction and chromatography, can also be employed to isolate and purify the compound.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction processes. The leaves of Laurus nobilis are harvested, dried, and then subjected to hydrodistillation or solvent extraction. The resulting extract is then purified using chromatographic techniques to obtain this compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
Lauroside D undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to study its properties.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions may involve the use of halogens or other nucleophiles under specific conditions .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For instance, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with altered biological activities .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of Lauroside D involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of oxidative stress and inflammation pathways. The compound may also interact with specific enzymes and receptors involved in these processes, leading to its observed biological activities .
Comparación Con Compuestos Similares
Lauroside D is part of a group of compounds known as megastigmane glucosides. Similar compounds include Lauroside A, Lauroside B, and Lauroside E. These compounds share a common structural framework but differ in their specific functional groups and biological activities . This compound is unique due to its specific configuration and the presence of certain functional groups that contribute to its distinct biological properties .
Conclusion
This compound is a compound of significant interest due to its diverse applications in scientific research. Its unique chemical structure and biological activities make it a valuable compound for studies in chemistry, biology, medicine, and industry. Further research is needed to fully understand its potential and to explore new applications for this intriguing compound.
Propiedades
Fórmula molecular |
C19H34O8 |
|---|---|
Peso molecular |
390.5 g/mol |
Nombre IUPAC |
(2R,3R,4S,5S,6R)-2-[(E,2S)-4-[(1S,4S,6R)-1,4-dihydroxy-2,2,6-trimethylcyclohexyl]but-3-en-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C19H34O8/c1-10-7-12(21)8-18(3,4)19(10,25)6-5-11(2)26-17-16(24)15(23)14(22)13(9-20)27-17/h5-6,10-17,20-25H,7-9H2,1-4H3/b6-5+/t10-,11+,12+,13-,14-,15+,16-,17-,19-/m1/s1 |
Clave InChI |
MRPDHXXPDCVBPQ-BBGWOQPJSA-N |
SMILES isomérico |
C[C@@H]1C[C@@H](CC([C@]1(/C=C/[C@H](C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)(C)C)O |
SMILES canónico |
CC1CC(CC(C1(C=CC(C)OC2C(C(C(C(O2)CO)O)O)O)O)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[(1S,4R,12S,18S,21S)-4-carbamoyl-12-[4-(diaminomethylideneamino)butyl]-21-(1H-indol-3-ylmethyl)-2,10,13,16,19,22-hexaoxo-6,7-dithia-3,11,14,17,20,26-hexazabicyclo[21.2.1]hexacosan-18-yl]acetic acid](/img/structure/B13410695.png)







![(1S,2R,5R,8R,11R,12S)-12-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid](/img/structure/B13410760.png)
